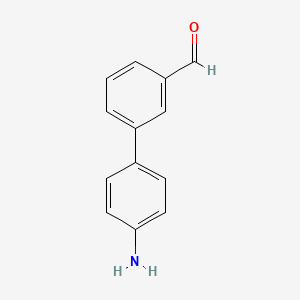![molecular formula C14H14FN B7843536 2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B7843536.png)
2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine is an organic compound characterized by its phenyl rings and amine group
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 4-fluorobenzene to form 4-bromofluorobenzene, followed by amination to introduce the amine group.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-fluorophenylboronic acid with 3-phenylacetonitrile using palladium catalysts.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors where the reaction conditions (temperature, pressure, and catalyst concentration) are tightly controlled to ensure product consistency.
Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like tin (Sn) and hydrogen (H₂) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Amines: Formed through the reduction of nitro groups.
Substituted Phenyl Compounds: Resulting from electrophilic substitution on the aromatic rings.
Aplicaciones Científicas De Investigación
2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The amine group can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
2-(3-Bromo-4-fluorophenyl)acetonitrile: Similar in structure but contains a bromine atom instead of an amine group.
Phenylboronic Acid: Contains a boronic acid group and is used in organic synthesis.
Uniqueness: 2-[3-(4-Fluorophenyl)phenyl]ethan-1-amine is unique due to its combination of phenyl rings and amine group, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUZXGYUVALJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B7843512.png)
![2-[3-(2-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B7843517.png)

![2-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7843528.png)
![2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7843543.png)
![2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B7843550.png)
![[3-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B7843556.png)
![2-[3-(3-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B7843569.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7843575.png)
